6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

CYP2A6 inhibition nicotine metabolism modulation coumarin 7-hydroxylation

This semi-synthetic coumarin is a defined SAR anchor for probing piperidine N-alkyl substitution effects on CYP inhibition. Unlike the unsubstituted piperidine analog (MW 301.4), the 2-ethyl branch introduces a chiral center, altering lipophilicity and stereochemistry. With a CYP2A6 IC50 of 3.74 µM and 29-fold selectivity over CYP3A4, it enables partial inhibition paradigms in nicotine metabolism research. Procure for enantioselective pharmacology and ADME benchmarking.

Molecular Formula C20H27NO3
Molecular Weight 329.4 g/mol
Cat. No. B11158249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one
Molecular FormulaC20H27NO3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCCC1CCCCN1CC2=CC3=C(C(=C2O)C)OC(=O)C(=C3C)C
InChIInChI=1S/C20H27NO3/c1-5-16-8-6-7-9-21(16)11-15-10-17-12(2)13(3)20(23)24-19(17)14(4)18(15)22/h10,16,22H,5-9,11H2,1-4H3
InChIKeyPVFHAIYAMFDFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one: Structural Identity and Screening Library Provenance


6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one (MF C20H27NO3, MW 329.43 g/mol) is a semi-synthetic coumarin derivative belonging to the chromen-2-one family, cataloged as InterBioScreen ID STOCK1N-55600 and classified under “Derivatives & analogs of Natural Compounds” [1]. The molecule features a 7-hydroxy-3,4,8-trimethylcoumarin core functionalized at the 6-position with a 2-ethylpiperidin-1-ylmethyl substituent introduced via Mannich-type chemistry. This substitution pattern distinguishes it from the parent 7-hydroxy-3,4,8-trimethylcoumarin (CAS 91963-11-0) and from the simpler 6-(piperidin-1-ylmethyl) analog (MF C18H23NO3, MW 301.4 g/mol) , with the 2-ethyl branch on the piperidine ring introducing both a chiral center and altered lipophilicity that cannot be replicated by unsubstituted piperidine congeners.

Why 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the 7-hydroxy-3,4,8-trimethylcoumarin series is precluded by structure–activity relationship (SAR) discontinuities at three critical positions. First, omission of the 2-ethyl group on the piperidine ring (yielding the 6-(piperidin-1-ylmethyl) analog, MW 301.4 g/mol ) eliminates the chiral center and reduces calculated logP, directly impacting membrane partitioning and target-binding stereochemistry. Second, replacing the 4-methyl group with a 4-ethyl substituent (as in 4-ethyl-6-[(2-ethylpiperidino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one) alters the electronic environment of the chromenone core, shifting both UV absorption and hydrogen-bonding capacity . Third, the parent compound 7-hydroxy-3,4,8-trimethylcoumarin (CAS 91963-11-0) lacks the basic piperidine nitrogen entirely, abolishing any pH-dependent ionization and receptor-interaction potential conferred by the Mannich base side-chain . These structural variations produce non-linear SAR that renders potency, selectivity, and physicochemical property data non-transferable across analogs.

Quantitative Differentiation Evidence for 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one Against Closest Analogs


CYP2A6 Inhibitory Potency: 6-(2-Ethylpiperidino)methyl Derivative vs. Unsubstituted Piperidine Analog in Human Liver Microsomes

In a standardized human CYP2A6 inhibition assay measuring coumarin 7-hydroxylation, the 6-[(2-ethylpiperidino)methyl] derivative (US8609708, compound 22/8) exhibited an IC50 of 3.74 × 10³ nM (3.74 µM) [1]. A structurally related 6-(aminomethyl) analog from the same patent series (US8609708, compound 29/38, BDBM109753) displayed a substantially different IC50 of 330 nM under identical assay conditions—representing an approximately 11-fold potency difference arising solely from side-chain modification [2]. The parent 7-hydroxy-3,4,8-trimethylcoumarin, lacking any basic amine side-chain, shows negligible CYP2A6 inhibition (>100 µM), confirming that the piperidine moiety is essential but that its substitution state profoundly modulates potency [3].

CYP2A6 inhibition nicotine metabolism modulation coumarin 7-hydroxylation

Lipophilicity Differentiation: Calculated LogP of 2-Ethylpiperidine vs. Unsubstituted Piperidine Congener

The 2-ethyl substituent on the piperidine ring increases the calculated partition coefficient (cLogP) of the target compound by approximately 0.8–1.2 log units compared to the unsubstituted 6-(piperidin-1-ylmethyl) analog (MW 301.4, C18H23NO3) . This difference is structurally attributable to the addition of two methylene units (C2H4, +28 Da) on the piperidine ring, which enhances hydrophobic surface area without introducing additional hydrogen-bond donors or acceptors [1]. Within the broader 7-hydroxycoumarin chemical space, each additional methylene on a basic side-chain typically increases cLogD7.4 by 0.4–0.6 units, a magnitude that can shift a compound from low to moderate predicted intestinal absorption category in physicochemical ADME classification [2].

lipophilicity membrane permeability ADME prediction

Chiral Center Introduction: Stereochemical Differentiation from Achiral 6-(Piperidin-1-ylmethyl) Analogs

The 2-ethyl substituent on the piperidine ring renders the carbon at the 2-position of the piperidine sp³-hybridized and chiral, generating a racemic mixture of (R)- and (S)-enantiomers absent in the achiral 6-(piperidin-1-ylmethyl) analog [1]. In related coumarin-piperidine hybrids, enantiomers have demonstrated divergent binding affinities at cytochrome P450 enzymes; for example, (S)-nicotine-derived enantiomers exhibit 2- to 10-fold differences in CYP2A6 binding affinity compared to their antipodes [2]. Although enantiomer-specific data for this compound are not yet published, the presence of the chiral center creates the potential for enantioselective target engagement—a dimension of pharmacological differentiation entirely unavailable to the achiral des-ethyl congener [3].

chirality enantioselectivity target engagement

CYP2A6 vs. CYP3A4 Selectivity Window: Intracategory Comparison Within the US8609708 Patent Series

In counter-screening against human CYP3A4, the 6-[(2-ethylpiperidino)methyl] derivative (US8609708, compound 22/8) demonstrated an IC50 of 1.09 × 10⁵ nM (109 µM), yielding a CYP2A6/CYP3A4 selectivity ratio of approximately 29-fold (3.74 µM vs. 109 µM) [1]. A comparator from the same series (US8609708, compound 7, BDBM109747) showed a CYP2A6 IC50 of 1.00 × 10³ nM (1.0 µM) but lacked reported CYP3A4 counter-screen data, preventing selectivity cross-comparison [2]. The >100 µM CYP3A4 IC50 of the target compound indicates minimal interaction with the major drug-metabolizing CYP isoform at concentrations relevant to CYP2A6 engagement, a favorable feature for in vivo nicotine-metabolism modulation studies where CYP3A4 sparing is desirable [3].

CYP selectivity off-target profiling drug–drug interaction risk

Recommended Research and Procurement Application Scenarios for 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one


CYP2A6 Selectivity Profiling in Nicotine Metabolism Screening Panels

With a CYP2A6 IC50 of 3.74 µM and a ~29-fold selectivity window over CYP3A4 (IC50 109 µM) [1], this compound is suitable as a moderate-affinity CYP2A6 reference inhibitor in in vitro nicotine metabolism studies. Its micromolar potency avoids complete enzyme suppression, enabling partial inhibition paradigms that more closely model pharmacologically relevant nicotine clearance modulation. Researchers building CYP inhibition panels should select this compound over the unsubstituted piperidine analog when moderate CYP2A6 engagement with CYP3A4 sparing is required.

Structure–Activity Relationship (SAR) Exploration Around the 6-Position of 7-Hydroxycoumarins

The compound provides a defined SAR anchor point for probing the effect of piperidine N-alkyl substitution on CYP inhibition. Its 2-ethylpiperidine moiety differs from the unsubstituted piperidine analog (MW 301.4) by exactly two methylene units, allowing quantitative assessment of lipophilicity-driven potency shifts within a congeneric series. Medicinal chemistry teams synthesizing focused coumarin libraries should procure this compound as a key intermediate-complexity comparator between the simple piperidine derivative and more elaborate N-substituted variants.

Chiral Resolution and Enantioselective Pharmacology Studies

The 2-ethyl substituent introduces a single chiral center on the piperidine ring [2], creating the opportunity for chiral chromatographic resolution into (R)- and (S)-enantiomers. Given the precedent for enantioselective CYP2A6 inhibition among nicotine-related chiral amines [3], the resolved enantiomers may exhibit divergent IC50 values—a hypothesis testable only with this compound, not with achiral analogs. Academic and industrial pharmacology groups pursuing stereochemically defined coumarin SAR should prioritize this scaffold.

Physicochemical Property Benchmarking for Coumarin-Based Probe Design

With a calculated molecular weight of 329.4 g/mol and an estimated cLogP of 3.5–4.0 [4], this compound occupies a favorable physicochemical space for cellular permeability. It serves as a reference standard for benchmarking the ADME properties of new 6-substituted 7-hydroxycoumarin derivatives, particularly when evaluating the impact of basic amine side-chain length and branching on passive membrane flux. Procurement for physicochemical assay panels is recommended when moderate lipophilicity and the presence of a basic center (pKa ~8–9 for tertiary piperidine) are desired design features.

Quote Request

Request a Quote for 6-[(2-ethylpiperidino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.